molecular formula C22H21N3OS3 B457014 (4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B457014
M. Wt: 439.6g/mol
InChI Key: VEDPLASXZAZMKR-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic compound that features a unique combination of thiazole, thiophene, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with the indazole core. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, condensation, and methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups makes it a versatile building block for material science applications.

Mechanism of Action

The mechanism of action of (4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole, thiophene, and indazole moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    Phenethylamine: Another structurally related compound, often used as a precursor in organic synthesis.

    2-(4-Chlorophenyl)ethylamine: Similar in structure but with different substituents, leading to different chemical properties.

Uniqueness

What sets (4-METHYL-1,3-THIAZOL-5-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE apart is its unique combination of thiazole, thiophene, and indazole moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N3OS3

Molecular Weight

439.6g/mol

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[(7E)-5-methyl-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C22H21N3OS3/c1-13-9-15(11-16-5-3-7-27-16)19-17(10-13)20(18-6-4-8-28-18)25(24-19)22(26)21-14(2)23-12-29-21/h3-8,11-13,17,20H,9-10H2,1-2H3/b15-11+

InChI Key

VEDPLASXZAZMKR-RVDMUPIBSA-N

SMILES

CC1CC2C(N(N=C2C(=CC3=CC=CS3)C1)C(=O)C4=C(N=CS4)C)C5=CC=CS5

Isomeric SMILES

CC1CC2C(N(N=C2/C(=C/C3=CC=CS3)/C1)C(=O)C4=C(N=CS4)C)C5=CC=CS5

Canonical SMILES

CC1CC2C(N(N=C2C(=CC3=CC=CS3)C1)C(=O)C4=C(N=CS4)C)C5=CC=CS5

Origin of Product

United States

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